N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c1-25-21-23-18-12-11-17(13-19(18)26-21)22-20(24)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMUCKNRHBYZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Biphenyl Carboxylic Acid: The final step involves the coupling of the methylthio-substituted benzothiazole with 4-biphenylcarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
In a study evaluating thiazole derivatives, several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance efficacy against resistant strains .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Its structural components are conducive to interacting with biological targets involved in cell proliferation and apoptosis.
Case Study:
Research involving similar compounds has shown that they can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) through mechanisms that induce apoptosis and cell cycle arrest. Molecular docking studies indicate that these compounds can bind effectively to specific receptors involved in cancer progression .
Synthesis and Modification
The synthesis of this compound involves several steps including the formation of the benzo[d]thiazole ring followed by amide bond formation. Modifications at various positions on the thiazole or biphenyl rings can lead to enhanced biological activities.
Synthesis Pathway:
- Formation of Benzo[d]thiazole: Reacting 2-aminobenzenethiol with appropriate carbonyl compounds.
- Biphenyl Coupling: Utilizing cross-coupling reactions (e.g., Suzuki or Heck reactions).
- Amide Formation: Reacting the carboxylic acid derivative with amines.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole Derivatives: These compounds share the benzothiazole ring system and have been studied for their monoamine oxidase inhibitory activity.
Benzothiazole-2-thiol Derivatives: These compounds have shown potent anticancer activities and are structurally similar due to the presence of the benzothiazole ring.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl carboxamide moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific biological activities.
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{16}H_{14}N_{2}O_{1}S_{2}
- Molecular Weight : 302.42 g/mol
- CAS Number : Not specifically listed in the search results but related structures are available.
Biological Activity
The biological activity of this compound is primarily characterized by its effects on various cellular targets and its potential therapeutic applications.
Antiviral Activity
Research has indicated that compounds related to benzothiazole derivatives exhibit significant antiviral properties. For instance, certain thiazolidinone derivatives have demonstrated efficacy in inhibiting viral RNA polymerases, suggesting that similar mechanisms may be applicable to our compound of interest. The IC50 values for effective antiviral agents in related studies were reported as low as 0.35 μM, indicating high potency against viral targets .
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial activity against various bacterial strains. A study highlighted that modifications on the benzothiazole scaffold can enhance antimicrobial efficacy, with some derivatives achieving significant inhibition at concentrations as low as 2.76 μg/mL . This suggests that this compound may possess similar properties worth investigating.
Cytotoxicity and Cancer Research
In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain benzothiazole derivatives were evaluated for their effects on human cancer cell lines (A549, H460). The IC50 values ranged from 193.93 μg/mL to higher concentrations depending on the structural modifications . While specific data on our compound is not available, these findings suggest a potential for further exploration in cancer therapeutics.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- Antiviral Efficacy : A study demonstrated that certain thiazolidinone derivatives inhibited the activity of NS5B RNA polymerase by more than 95% in vitro . This highlights the potential for similar compounds to exhibit antiviral activity.
- Antimicrobial Evaluation : Research involving sulfonamide derivatives showed significant antimicrobial activity against various strains, indicating that the structural characteristics of benzothiazoles can lead to potent antimicrobial agents .
- Cytotoxicity Assessment : In a comparative analysis of different derivatives against cancer cell lines, compounds with similar scaffolds exhibited IC50 values indicative of moderate to high cytotoxicity . This suggests that our compound may warrant further investigation in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
